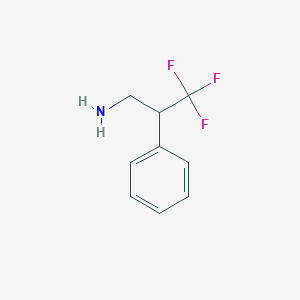

3,3,3-Trifluoro-2-phenylpropan-1-amine

Description

Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

The introduction of fluorine atoms into organic compounds can dramatically alter their physical, chemical, and physiological properties. researchgate.net In medicinal chemistry, for instance, fluorine substitution is a widely used strategy to enhance the efficacy of drug candidates. nih.govnih.govresearchgate.net The high electronegativity of fluorine can influence the acidity (pKa) of nearby functional groups, which in turn can affect a molecule's binding affinity to its target and its metabolic stability. nih.govresearchgate.netacs.org Fluorination can also increase a molecule's lipophilicity, or its ability to dissolve in fats and lipids, which can improve its absorption and distribution within the body. mdpi.comnumberanalytics.com

Beyond pharmaceuticals, fluorinated compounds are integral to various industries, including agriculture and materials science. researchgate.net Their unique properties have led to their use in the development of advanced polymers, liquid crystals, and other specialized materials. numberanalytics.comnih.gov The carbon-fluorine bond is exceptionally strong, contributing to the high thermal and chemical stability of many fluorinated substances. numberanalytics.comchimia.ch

The growing importance of fluorinated molecules has spurred the development of new and innovative synthetic methods to facilitate their creation. nih.govresearchgate.netacs.org Researchers are continually exploring more efficient and selective ways to introduce fluorine into complex organic structures. researchgate.net

Properties Influenced by Fluorination:

| Property | Effect of Fluorination |

| Metabolic Stability | Often increased due to the strength of the C-F bond. nih.govmdpi.com |

| Lipophilicity | Can be significantly increased, affecting biological activity. mdpi.comnumberanalytics.com |

| Acidity (pKa) | Modulated in neighboring functional groups. nih.govresearchgate.netnih.gov |

| Binding Affinity | Can be enhanced through favorable interactions. nih.gov |

| Conformation | Can be biased, influencing molecular shape. nih.govresearchgate.net |

Overview of Alpha-Substituted Primary Amines as Chiral Building Blocks

Alpha-substituted primary amines are a critical class of compounds in organic synthesis, serving as versatile chiral building blocks. rsc.org Chirality, or "handedness," is a fundamental property of many biologically active molecules, and the ability to synthesize specific stereoisomers (enantiomers) is crucial in drug development. These chiral amines are frequently incorporated into the structures of pharmaceuticals and natural products. rsc.orgsigmaaldrich.com

They also find application as chiral ligands and organocatalysts in asymmetric catalysis, a field dedicated to the synthesis of single enantiomers of chiral compounds. rsc.org The development of efficient methods for the asymmetric synthesis of α-chiral primary amines is an active area of research, with approaches ranging from biocatalytic transaminations to transition-metal-catalyzed hydrogenations. rsc.orgrsc.org The use of these amines as starting materials allows for the construction of complex molecular architectures with precise stereochemical control. nih.govacs.org

Specific Research Focus: 3,3,3-Trifluoro-2-phenylpropan-1-amine within Fluorinated Amine Chemistry

Within the vast family of fluorinated amines, this compound represents a compound of significant interest. The presence of a trifluoromethyl (CF3) group at the alpha position to the amine confers unique properties that make it a valuable target for synthetic chemists. The trifluoromethyl group is a powerful electron-withdrawing group, which can significantly lower the basicity of the amine. nih.gov This modulation of electronic properties can be advantageous in the design of molecules with specific biological activities.

The synthesis of chiral α-trifluoromethyl amines is a challenging yet important goal in organic chemistry. nih.gov Various strategies have been developed to achieve this, including the catalytic enantioselective reduction of trifluoromethyl-substituted imines and the asymmetric isomerization of imines. nih.govorganic-chemistry.orgnih.govbrandeis.edu The development of stereoselective methods to access compounds like this compound is crucial for exploring their potential applications in medicinal chemistry and other areas. acs.org The combination of a chiral center and a trifluoromethyl group makes this and related compounds attractive scaffolds for the development of novel bioactive molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10F3N |

|---|---|

Molecular Weight |

189.18 g/mol |

IUPAC Name |

3,3,3-trifluoro-2-phenylpropan-1-amine |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)8(6-13)7-4-2-1-3-5-7/h1-5,8H,6,13H2 |

InChI Key |

YXAOXWPRTAEREJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,3,3 Trifluoro 2 Phenylpropan 1 Amine and Its Derivatives

Established Synthetic Routes

Established methods for synthesizing 3,3,3-Trifluoro-2-phenylpropan-1-amine and its derivatives rely on robust and well-understood chemical transformations. These routes often begin with readily available fluorinated ketones or imines and employ powerful reduction techniques.

Reductive Amination Strategies for Prochiral Ketones and Imines

Reductive amination is a cornerstone for the synthesis of amines, involving the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the target amine. google.comsemanticscholar.org This method is highly effective for preparing this compound from the corresponding prochiral ketone, 1,1,1-trifluoro-3-phenylpropan-2-one. researchgate.net

The process typically occurs in one or two steps. In a direct, one-pot reaction, the ketone, an ammonia (B1221849) source (like ammonium (B1175870) acetate (B1210297) or aqueous ammonia), and a reducing agent are combined. mdpi.com Alternatively, the intermediate trifluoromethyl benzyl (B1604629) ketimine can be pre-formed and isolated before reduction. researchgate.net The reduction of the C=N bond is the critical step, and various reducing agents can be employed. While sodium borohydride (B1222165) (NaBH₄) is a common choice, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the starting ketone. google.comsemanticscholar.org The use of solid acid catalysts like K-10 montmorillonite, often coupled with microwave irradiation, can significantly accelerate the formation of the intermediate imine, leading to shorter reaction times and improved yields.

| Precursor | Amine Source | Reducing Agent | Conditions | Product | Ref. |

| 1,1,1-Trifluoro-3-phenylpropan-2-one | Primary Amines | Not specified (for imine formation) | Condensation | Trifluoromethyl benzyl ketimines | researchgate.net |

| Trifluoromethyl Ketones | Primary Amines | - | K-10 Clay, Microwave | Trifluoromethyl Imines | |

| Aldehydes/Ketones | Ammonia/Amines | NaBH(OAc)₃ | Acetic Acid | Primary/Secondary Amines | google.com |

Stereoselective Reduction of Fluorinated Ketone/Aldehyde Precursors

Achieving stereocontrol is crucial, and the stereoselective reduction of the prochiral ketone precursor, 3,3,3-trifluoro-1-phenylpropan-2-one, to a chiral alcohol intermediate is a key strategy. This chiral alcohol can then be converted to the desired amine, for instance, via a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an azide (B81097) and subsequent reduction.

The asymmetric reduction of trifluoromethyl ketones is a well-explored field. nih.gov Catalytic systems employing oxazaborolidines, known as Corey-Bakshi-Shibata (CBS) catalysts, have been used for the enantioselective reduction of various ketones, including trifluoromethyl ketones, using borane (B79455) (BH₃) as the stoichiometric reductant. google.com Biocatalytic methods also offer a green and highly selective alternative. For example, actively fermenting baker's yeast has been shown to reduce aromatic trifluoromethyl ketones to the corresponding optically active trifluoroethanols with good yields and selectivity. sci-hub.se More advanced methods involve the nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides to generate chiral α-trifluoromethylated ketones, which are then reduced with excellent diastereoselectivity in a one-pot fashion to yield β-trifluoromethylated alcohols. nih.gov

| Ketone Substrate | Catalyst/Reagent | Product | Key Feature | Ref. |

| Trifluoroacetophenone | Oxazaborolidine/BH₃-THF | (S)-alcohol | Enantioselective reduction | google.com |

| Aromatic Trifluoromethyl Ketones | Baker's Yeast | Optically Active Trifluoroethanols | Biocatalytic, stereoselective reduction | sci-hub.se |

| Acyl Chlorides (via in-situ ketone) | Nickel-catalyst / Silane | Chiral β-Trifluoromethyl Alcohols | Asymmetric trifluoroalkylation and diastereoselective reduction | nih.gov |

Synthesis from Fluorinated Precursors and Phenyl Derivatives

Constructing the carbon skeleton of this compound can also be achieved by coupling smaller fluorinated building blocks with phenyl derivatives. This approach leverages the reactivity of organometallic reagents with fluorinated electrophiles.

A logical, though not explicitly cited for this specific target, strategy involves the reaction of a phenyl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent), with a suitable three-carbon fluorinated electrophile. For instance, an epoxide like 1,1,1-trifluoro-2,3-epoxypropane (trifluoropropene oxide) could serve as the C3-synthon. The nucleophilic attack of the phenyl group at the less substituted carbon of the epoxide would yield 3,3,3-trifluoro-1-phenylpropan-2-ol, a direct precursor to the target amine. Other potential C3-fluorinated precursors include compounds like 3,3,3-trifluoropropene. google.com While Heck and Suzuki couplings are common for forming C-C bonds, they are typically used to attach groups to fluorinated aromatic rings, which represents a different synthetic direction. researchgate.netnih.gov

Application of Protecting Groups in Amine Synthesis (e.g., Trifluoroacetyl Group)

In multi-step syntheses, particularly those involving harsh reagents, the protection of the amine functionality is often necessary. google.com The trifluoroacetyl group (-COCF₃) is a particularly useful N-protecting group in this context. nih.govnih.gov It can be readily introduced by reacting an amine with trifluoroacetic anhydride. wikipedia.org

The strong electron-withdrawing nature of the CF₃ moiety makes the trifluoroacetamide (B147638) robust under various conditions, including nitration and oxidation, where other protecting groups might fail. researchgate.net Despite its stability, the trifluoroacetyl group can be cleaved under mild solvolysis conditions, such as treatment with sodium acetate in ethanol (B145695) or mild basic hydrolysis, which preserves other sensitive functional groups in the molecule. nih.govresearchgate.net This combination of stability and facile, selective removal makes the trifluoroacetyl group an advantageous tool in the synthesis of complex molecules containing the this compound scaffold. nih.gov

| Protecting Group | Introduction Reagent | Removal Conditions | Key Features | Ref. |

| Trifluoroacetyl | Trifluoroacetic Anhydride | Mild solvolysis (e.g., NaOAc/EtOH) | High stability to harsh conditions, easily removed | nih.govresearchgate.net |

| Trifluoroacetyl | Trifluoroacetic acid, Triphosgene | Not specified | Protects primary and secondary amines |

Asymmetric Synthesis Approaches for Enantiopure this compound

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated asymmetric methods to access chiral amines like this compound.

Chiral Catalyst-Mediated Enantioselective Transformations

The most direct route to enantiopure α-trifluoromethyl amines is the asymmetric reduction of the corresponding prochiral trifluoromethyl imines. This has been achieved with high efficiency using various chiral catalytic systems.

Transition Metal Catalysis: Chiral transition metal complexes are powerful catalysts for the asymmetric hydrogenation of imines. Iridium and rhodium complexes featuring chiral phosphine (B1218219) ligands have demonstrated high enantioselectivities in the reduction of trifluoromethyl ketimines. These methods often provide the desired chiral amine in excellent yield and with high enantiomeric excess (ee).

Organocatalysis: Metal-free organocatalysis presents an attractive alternative. Chiral phosphoric acids and other Brønsted acids have been used to catalyze the transfer hydrogenation of CF₃-ketimines, affording chiral amines with high enantioselectivity. Another innovative organocatalytic approach involves the isomerization of N-benzyl trifluoromethyl imines to the corresponding enamines via a 1,3-proton shift, catalyzed by a chiral organic base, which can then be reduced to the target amine.

Biocatalysis: Enzymes offer unparalleled selectivity. Imine reductases (IREDs) and reductive aminases (RedAms) are capable of catalyzing the asymmetric reduction of imines or the direct reductive amination of ketones to furnish chiral amines with often perfect enantioselectivity. Engineered variants of enzymes like cytochrome c have also been developed for the asymmetric synthesis of chiral α-trifluoromethyl amino esters through N-H carbene insertion reactions, which can then be converted to the desired amines.

| Catalytic System | Transformation | Substrate | Key Features |

| Chiral Metal Catalysts (Ir, Rh) | Asymmetric Hydrogenation | Trifluoromethyl Imines | High yields and enantioselectivities. |

| Chiral Phosphoric Acids | Transfer Hydrogenation | Trifluoromethyl Imines | Metal-free, high enantiomeric excess. |

| Imine Reductases (IREDs) | Asymmetric Imine Reduction | Trifluoromethyl Imines | High to perfect enantioselectivity, sustainable. |

| Engineered Cytochromes | N-H Carbene Insertion | Anilines, Diazo Reagents | Produces chiral α-trifluoromethyl amino esters. |

Iridium-Catalyzed Asymmetric Reductive Amination

Direct asymmetric reductive amination (DARA) is a powerful tool for the synthesis of chiral amines from ketones. While direct examples for this compound are not prevalent, analogous transformations with aryl-trifluoromethyl ketones using ruthenium, a metal with similar catalytic properties to iridium, have been successfully demonstrated. This method typically employs a chiral catalyst system to convert a ketone to a primary amine with high enantioselectivity.

A notable example is the ruthenium-catalyzed asymmetric reductive amination of various aryl-trifluoromethyl ketones. researchgate.netnih.gov This process uses ammonium acetate as the nitrogen source and hydrogen gas as the reductant. researchgate.netnih.gov The reaction proceeds with high chemoselectivity and enantioselectivity for a range of substrates, including those with electron-donating and electron-withdrawing groups on the aromatic ring. researchgate.netnih.gov

Table 1: Ruthenium-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones Data sourced from Organic Letters, 2023. researchgate.netnih.gov

| Substrate (Aryl Group) | Isolated Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Phenyl | 92 | 95 |

| 4-Methylphenyl | 85 | 96 |

| 4-Methoxyphenyl | 82 | 97 |

| 4-Chlorophenyl | 91 | 94 |

| 4-Bromophenyl | 88 | 93 |

| 3-Methoxyphenyl | 86 | 95 |

Palladium(II)-Catalyzed Enantioselective Synthesis

Palladium(II) catalysis offers a robust method for the enantioselective synthesis of α-(trifluoromethyl)arylmethylamines from imines derived from trifluoroacetaldehyde. nih.govresearchgate.netacs.org This approach involves the addition of arylboroxines to the imine in the presence of a chiral palladium catalyst. nih.govresearchgate.netacs.org

The reaction typically utilizes palladium acetate as the catalyst precursor in conjunction with a chiral ligand. nih.govresearchgate.netacs.org For electron-neutral and electron-rich arylboroxines, the reaction proceeds efficiently. nih.govresearchgate.netacs.org However, for electron-poor arylboroxines, the addition of a silver or ammonium salt is often necessary to promote the transformation. nih.govresearchgate.netacs.org This methodology consistently delivers high yields and excellent enantioselectivities across a variety of substrates. nih.govresearchgate.netacs.org

Table 2: Palladium(II)-Catalyzed Enantioselective Arylation of a Trifluoromethyl Imine Data sourced from The Journal of Organic Chemistry, 2016. nih.govresearchgate.netacs.org

| Arylboroxine | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Phenyl | 85 | 96 |

| 4-Methylphenyl | 91 | 95 |

| 4-Methoxyphenyl | 88 | 97 |

| 3-Methoxyphenyl | 84 | 96 |

| 2-Naphthyl | 82 | 94 |

| 4-Fluorophenyl | 75 | 92 |

Design and Application of Chiral Ligands (e.g., Phosphoramidite (B1245037), Bisoxazoline)

The success of asymmetric metal catalysis is heavily reliant on the design of the chiral ligand. Phosphoramidites and bisoxazolines are two classes of privileged ligands that have found widespread application in the synthesis of chiral amines.

Phosphoramidite Ligands: These monodentate ligands have demonstrated exceptional levels of stereocontrol in various asymmetric transformations, including iridium-catalyzed reactions. wikipedia.orgnih.govrsc.org Their modular synthesis allows for the creation of extensive ligand libraries, facilitating rapid optimization for specific reactions. nih.gov In the context of reductive amination, bulky and tunable phosphoramidite ligands have been instrumental in achieving high enantioselectivity, particularly for substrates that lack secondary coordinating groups. rsc.org

Bisoxazoline (BOX) Ligands: Chiral bisoxazoline ligands are widely used in asymmetric catalysis, coordinating with various transition metals to create a chiral environment that directs the stereochemical outcome of the reaction. nih.govd-nb.info The pyridine-oxazolidine (PyOX) class of ligands, a subset of bisoxazolines, has proven particularly effective in the palladium(II)-catalyzed enantioselective synthesis of α-(trifluoromethyl)arylmethylamines. nih.gov The stereochemical outcome is dictated by the specific stereoisomer of the ligand used, allowing for access to either enantiomer of the product.

Biocatalytic Approaches (e.g., Transaminases in Amine Synthesis)

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Transaminases (TAs), in particular, are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgnih.govresearchgate.netrsc.org These enzymes exhibit excellent enantioselectivity and operate under mild reaction conditions. nih.govrsc.org

The application of transaminases has been demonstrated for the synthesis of various 1-phenylpropan-2-amine derivatives. nih.govrsc.org By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the target amine can be produced with high conversion and enantiomeric excess. nih.govrsc.org Furthermore, engineered transaminases have been developed to tolerate high substrate concentrations and the presence of organic co-solvents, enhancing their industrial applicability. semanticscholar.org A notable success is the synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine using an engineered ω-transaminase, showcasing the potential of this method for producing trifluoromethylated chiral amines. semanticscholar.orgbohrium.com

Diastereoselective Synthesis through Chiral Auxiliary Control

The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry. This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical course of a subsequent reaction. Following the reaction, the auxiliary is removed to yield the enantiomerically enriched product.

A prominent example is the use of Ellman's chiral tert-butanesulfinamide. osi.lv This auxiliary can be condensed with a ketone to form a chiral N-tert-butanesulfinyl ketimine. Subsequent nucleophilic addition to the imine proceeds with high diastereoselectivity, controlled by the chiral sulfinamide group. researchgate.net This methodology has been successfully applied to the asymmetric synthesis of α-tertiary trifluoromethyl allylic amines. researchgate.net The diastereoselective reduction of the corresponding N–tert-butanesulfinylketimines is also a well-established method for preparing chiral amines. osi.lv

Resolution Techniques for Enantiomeric Separation

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This is often achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional methods like crystallization.

Diastereomeric Salt Formation and Tandem Crystallization Strategies

A common resolution strategy for racemic amines involves their reaction with a chiral acid to form diastereomeric salts. wikipedia.org Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from solution, allowing for its separation by filtration. wikipedia.org The enantiomerically pure amine can then be recovered by treating the separated salt with a base.

More advanced techniques, such as tandem crystallization, can improve the efficiency of the resolution process. These strategies can involve sequential crystallizations or the addition of a second resolving agent to the mother liquor to crystallize the other diastereomer. Combining crystallization with other techniques like enantioselective dissolution can also be employed to enhance the enantiomeric purity of the final product, especially in challenging cases where solid solutions are formed. rsc.org

Multi-Component Reactions (MCRs) for Trifluoromethylated Amine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of trifluoromethylated amine scaffolds, particularly those containing the β-trifluoromethyl amine motif.

One notable example is a visible-light-mediated, metal-free, three-component reaction for the construction of β-trifluoromethylated tertiary alkylamines. This method combines secondary amines, aldehydes, and trifluoromethyl iodide to rapidly generate complex drug-like molecules. rsc.org The reaction proceeds via the formation of an enamine from the aldehyde and secondary amine, followed by the radical addition of the trifluoromethyl group generated from trifluoroiodomethane under visible light. rsc.org This process is operationally simple and demonstrates broad functional group tolerance. rsc.org

Another innovative approach is a photoredox-driven three-component reaction that yields β-trifluoromethyl β-amino ketones. acs.orguab.cat This reaction utilizes styrenes, a N-trifluoroethylhydroxylamine derivative as the trifluoromethylamine precursor, and dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidant. acs.org The reaction is catalyzed by an organic photocatalyst and proceeds under visible light irradiation, offering a novel route to complex fluorinated scaffolds. acs.orguab.cat

While direct MCRs for the synthesis of primary β-trifluoromethyl amines like this compound are less common, the Mannich reaction and its variants represent a classical and widely used transformation for accessing β-amino carbonyl compounds. Asymmetric Mannich-type reactions using α-trifluoromethyl amides and isatin (B1672199) imines have been developed to produce β-CF3 amines with high stereocontrol. thieme.de These methods provide key intermediates that can potentially be converted to the desired primary amines.

Below is a table summarizing key aspects of a relevant multi-component reaction for the synthesis of β-trifluoromethyl amine derivatives.

| Reaction Type | Components | Key Conditions | Product Type | Representative Yield |

|---|---|---|---|---|

| Visible-Light Mediated Carbonyl Trifluoromethylative Amination | Aldehyde, Secondary Amine, Trifluoromethyl Iodide | Visible light (blue LEDs), no photocatalyst, room temperature | β-Trifluoromethyl tertiary alkylamine | Up to 89% |

| Organophotoredox-Driven Three-Component Reaction | Styrene, N-trifluoroethylhydroxylamine derivative, DMSO | 4DPAIPN (photocatalyst), 427 nm LED irradiation | β-Trifluoromethyl β-amino ketone | Up to 94% |

Derivatization Strategies for Advanced Synthetic Intermediates

The primary amine group of this compound and related structures serves as a versatile handle for derivatization, allowing for the synthesis of a wide array of advanced synthetic intermediates. Common derivatization strategies include the formation of amides and sulfonamides.

Amide Formation: Amides are readily synthesized from primary or secondary amines through reaction with carboxylic acid derivatives, most commonly acyl chlorides or activated carboxylic acids. nih.gov The reaction of a trifluoromethylated amine with an acyl chloride is typically rapid and proceeds via nucleophilic acyl substitution. This method is highly versatile, with a vast number of commercially available acyl chlorides, allowing for the introduction of diverse functionalities. researchgate.net

Alternatively, direct amidation of carboxylic acids with amines can be achieved using coupling reagents or by using activating agents such as tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃. nih.gov This reagent facilitates the direct formation of the amide bond under relatively mild conditions and is compatible with a broad range of amines and carboxylic acids. nih.gov

Sulfonamide Formation: Sulfonamides are another important class of derivatives accessible from trifluoromethylated amines. These are typically prepared by reacting the amine with a sulfonyl chloride in the presence of a base. nih.gov The reactivity of sulfonyl chlorides can be a limitation, but alternative methods using more stable sulfonyl fluorides have been developed. The activation of sulfonyl fluorides with a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂], enables their reaction with a wide array of amines to produce sulfonamides in good to excellent yields. nih.gov This method is tolerant of various functional groups and provides a milder alternative to traditional sulfonamide synthesis. nih.gov

The following table provides representative examples of derivatization reactions applicable to trifluoromethylated amine intermediates.

| Derivative Type | Reactants | Key Conditions | Representative Yield |

|---|---|---|---|

| Amide | Amine, Carboxylic Acid, B(OCH₂CF₃)₃ | MeCN, 80 °C | 70-98% |

| Sulfonamide | Amine, Arylsulfonyl Fluoride (B91410), Ca(NTf₂)₂ | t-amylOH, 60 °C | 60-98% |

Reaction Mechanisms and Chemical Reactivity of 3,3,3 Trifluoro 2 Phenylpropan 1 Amine

Fundamental Reaction Pathways

The reactivity of 3,3,3-Trifluoro-2-phenylpropan-1-amine is primarily dictated by its three key structural components: the primary amine, the trifluoromethyl group, and the phenyl ring.

The primary amine group (–NH₂) in this compound serves as the main center for nucleophilic reactions. Like other primary amines, it can participate in a variety of common transformations, including acylation to form amides, alkylation to form secondary and tertiary amines, and reaction with carbonyl compounds to form imines.

However, the nucleophilicity of this amine is significantly attenuated. The strong electron-withdrawing inductive effect of the adjacent trifluoromethyl (–CF₃) group reduces the electron density on the nitrogen atom. This decrease in electron density lowers the basicity of the amine, a property that is directly correlated with its nucleophilicity. nih.gov There is a linear relationship between the degree of fluorine substitution at the alpha-carbon and the decrease in amine basicity. nih.gov Consequently, reactions requiring nucleophilic attack by the amine, such as amide formation, may require more forcing conditions or stronger electrophiles compared to non-fluorinated analogues like simple phenethylamine. Despite this reduced reactivity, the α-trifluoromethylamino group is a valuable motif in medicinal chemistry, where it can act as a bioisostere for an amide bond, helping to create protease-resistant peptidomimetics. nih.gov

The trifluoromethyl (–CF₃) group is a dominant factor in the chemical reactivity of the entire molecule, exerting both powerful electronic and significant steric effects. nih.govresearchgate.netnih.gov

Electronic Influence: The high electronegativity of the three fluorine atoms creates a strong dipole, making the –CF₃ group one of the most powerful electron-withdrawing groups utilized in organic chemistry. nih.gov This inductive effect (-I) significantly lowers the pKa of the neighboring primary amine, reducing its basicity and nucleophilicity. nih.govresearchgate.net This electronic pull can also deactivate the adjacent phenyl ring toward electrophilic attack.

Steric Influence: The trifluoromethyl group is considerably larger than a hydrogen atom or a methyl group, introducing significant steric bulk. researchgate.netacs.org This steric hindrance can impede the approach of reagents to the amine and the adjacent chiral center, potentially influencing the regioselectivity and stereoselectivity of reactions. nih.gov For instance, in catalytic processes, the bulky nature of the –CF₃ group can affect how the molecule coordinates with a metal catalyst. nih.gov In polymer chemistry, the steric hindrance of trifluoromethyl groups has been shown to lower crosslinking density. researchgate.net

| Property | Effect | Consequence on Reactivity | Reference |

|---|---|---|---|

| Electronic Effect | Strongly electron-withdrawing (Inductive effect) | Decreases basicity and nucleophilicity of the primary amine; Deactivates the phenyl ring towards electrophilic substitution. | nih.govnih.gov |

| Steric Effect | High steric bulk (larger than methyl) | Hinders access to the amine and chiral center; Can influence stereochemical outcomes and catalyst coordination. | nih.govresearchgate.net |

| Lipophilicity | Increases molecular lipophilicity | Affects solubility and pharmacokinetic properties, though not a direct factor in reaction mechanisms. | nih.gov |

| Metabolic Stability | Blocks metabolism at the adjacent site | Enhances resistance to enzymatic degradation (e.g., by proteases when used as an amide isostere). | nih.gov |

Reactions involving the phenyl substituent are typically electrophilic aromatic substitution (EAS) processes, such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.org The regiochemical outcome of these reactions is controlled by the directing effect of the 2-(3,3,3-trifluoro-1-aminopropyl) substituent.

Catalytic Reaction Mechanisms

Catalysis, particularly by transition metals, plays a pivotal role in the synthesis and functionalization of α-trifluoromethyl amines.

Transition metal catalysis provides efficient pathways for forming the carbon-carbon and carbon-nitrogen bonds necessary to construct this compound and its derivatives. These reactions often proceed through well-established catalytic cycles involving the metal center.

A prominent example is the rhodium-catalyzed arylation of trifluoromethyl ketimines with arylboronic acids or their derivatives. nih.gov The general mechanism for such a cross-coupling reaction typically involves the following key steps:

Oxidative Addition: A low-valent metal complex (e.g., Rh(I)) reacts with one of the coupling partners.

Transmetalation: The organoboron compound transfers its aryl group to the rhodium center, displacing another ligand.

Nucleophilic Addition: The imine substrate coordinates to the metal, and the aryl group on the metal center performs a nucleophilic attack on the imine carbon.

Reductive Elimination/Protonolysis: The resulting metal-amido species is protonated to release the amine product and regenerate the active catalyst, completing the cycle.

Similarly, palladium catalysts are widely used for C-N bond formation (Buchwald-Hartwig amination) and other cross-coupling reactions that can be adapted for the synthesis of precursors to these amines. nih.govrsc.orgmit.edu For example, the Lautens group developed a palladium(II)-catalyzed addition of arylboroxines to N,O-acetals of trifluoroacetaldehyde, which are precursors to the corresponding imines, to generate benzylic α-trifluoromethyl amines. nih.gov These catalytic methods are indispensable for achieving high efficiency and selectivity in constructing sterically congested and electronically challenging molecules like this compound.

| Reaction Type | Metal Catalyst | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Imine Arylation | Rhodium (Rh) | Transmetalation (from arylboroxine), Imine Insertion, Protonolysis | nih.gov |

| N,O-Acetal Arylation | Palladium (Pd) | Transmetalation (from arylboroxine), Reductive Elimination | nih.gov |

| Asymmetric Hydrogenation | Rhodium (Rh), Iridium (Ir) | Coordination of imine, Hydride transfer from metal, Product dissociation | nih.govnih.gov |

| Cycloaminocarbonylation | Palladium (Pd) | Oxidative Addition, CO Insertion, Amine Coordination, Reductive Elimination | nih.gov |

Role of Lewis Acid Catalysis and Frustrated Lewis Pairs (FLPs)

The synthesis and reactivity of α-trifluoromethyl amines are significantly influenced by the use of Lewis acids and Frustrated Lewis Pairs (FLPs). nih.govnih.gov While direct studies catalyzing reactions for this compound are not extensively documented in publicly available literature, the principles of these catalytic systems are well-established for structurally similar molecules, primarily in the context of asymmetric synthesis via the hydrogenation of precursor imines. nih.gov

Lewis Acid Catalysis: Chiral Lewis acids (CLAs) are instrumental in enantioselective synthesis, creating a chiral environment that perturbs the energy barrier for the formation of one enantiomer over the other. wikipedia.org For the synthesis of α-trifluoromethyl amines, Lewis acids like tris(pentafluorophenyl)borane, B(C6F5)3, are known to catalyze the hydrogenation of imines. rsc.orgbris.ac.uk The mechanism involves the activation of the imine by the Lewis acid, making it more susceptible to nucleophilic attack by a hydride source. In the context of producing this compound, a plausible precursor would be the corresponding trifluoromethyl imine, 3,3,3-trifluoro-2-phenylpropan-1-imine. A chiral Lewis acid could be employed to achieve an enantiomerically enriched product. researchgate.netrsc.org

Frustrated Lewis Pairs (FLPs): FLPs, which are combinations of sterically hindered Lewis acids and bases, are renowned for their ability to activate small molecules, most notably dihydrogen (H2). bris.ac.ukrwth-aachen.de This capability allows for metal-free hydrogenations. nih.gov In the hydrogenation of imines, an FLP can heterolytically cleave H2 to form a phosphonium (B103445) or ammonium (B1175870) cation and a hydridoborate anion. bris.ac.uk The protonated imine (iminium ion) is then reduced by the hydridoborate. bris.ac.uk

A key feature of some FLP-catalyzed hydrogenations is the potential for an "autoinduced" catalytic cycle. nih.gov In this scenario, the amine product, being a Lewis base, can itself form a frustrated pair with the Lewis acid, which then participates in H2 activation. acs.orgnih.gov Quantum chemical calculations have supported this dual-pathway mechanism where both the imine-borane and the resulting amine-borane pairs can activate hydrogen. acs.orgnih.govacs.org The efficiency of these catalytic cycles is often investigated through kinetic analysis, correlating reaction rates with electronic parameters of the substrates. nih.gov

Interactive Table: Lewis Acids in Amine Synthesis

| Catalyst System | Reaction Type | Substrate Class | Key Feature |

| Chiral Lewis Acids (CLAs) | Asymmetric Synthesis | Imines, Oxazolidines | Induces enantioselectivity by creating a chiral reaction environment. wikipedia.org |

| B(C6F5)3 | Imine Hydrogenation | Bulky Imines | Acts as a metal-free catalyst for direct H2 addition. rsc.orgbris.ac.uk |

| Frustrated Lewis Pairs (e.g., Phosphine (B1218219)/Borane) | Metal-Free Hydrogenation | Imines, Enamines, Nitriles | Activates H2 via heterolytic cleavage due to steric hindrance. nih.govrwth-aachen.de |

| Amine-Borane FLPs | Autocatalytic Hydrogenation | Imines | The amine product participates in the catalytic cycle for H2 activation. acs.orgnih.gov |

Theoretical and Computational Investigations of Reaction Pathways

Computational chemistry provides indispensable tools for elucidating the complex reaction pathways involved in the synthesis and reactivity of molecules like this compound. Although specific computational studies on this exact molecule are not readily found, the methodologies are broadly applied to similar fluorinated organic compounds.

Density Functional Theory (DFT) Studies for Transition State Analysis and Energy Profiles

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate reaction mechanisms, predict geometries of intermediates and transition states, and calculate reaction energy profiles. nih.gov For reactions involving the synthesis of amines, such as the reduction of imines, DFT calculations can provide critical insights. researchgate.netrsc.org

Transition State Analysis: By locating the transition state (a first-order saddle point on the potential energy surface), researchers can calculate the activation energy barrier for a given reaction step. nih.gov This information is crucial for understanding reaction kinetics and selectivity. For instance, in a Lewis acid-catalyzed hydrogenation, DFT can model the interaction between the catalyst, the imine, and the hydrogen source to identify the lowest-energy pathway and explain observed stereoselectivity. acs.orgresearchgate.net

Energy Profiles: DFT is used to map the entire energy landscape of a reaction, from reactants to products, including all intermediates and transition states. researchgate.netresearchgate.net A detailed reaction energy profile can:

Confirm the feasibility of a proposed mechanism. acs.org

Identify the rate-determining step of the reaction.

Explain the origins of chemo-, regio-, and stereoselectivity by comparing the energy barriers of competing pathways. researchgate.net

Reveal the role of the catalyst in lowering the activation energy.

For example, a comprehensive DFT study on the B(C6F5)3-catalyzed hydrogenation of imines elucidated the energetics of both the primary catalytic cycle and the amine-product-involved autocatalytic cycle, providing strong theoretical support for the experimentally proposed mechanisms. acs.orgnih.gov

Interactive Table: Application of DFT in Reaction Analysis

| DFT Application | Information Gained | Relevance to Amine Synthesis |

| Geometry Optimization | Stable 3D structures of reactants, intermediates, products, and transition states. | Determines the precise molecular structure at each stage of a reaction. nih.gov |

| Frequency Calculation | Characterization of stationary points (minima vs. saddle points); zero-point vibrational energies. | Confirms a calculated structure is a true transition state (one imaginary frequency). nih.gov |

| Transition State Search | Location of the highest energy point along the reaction coordinate. | Allows calculation of the activation energy barrier (kinetics). researchgate.net |

| Reaction Energy Profile | Relative energies of all species along the reaction pathway. | Elucidates the full mechanism, rate-determining step, and overall thermodynamics. acs.orgresearchgate.net |

Computational Conformational Analysis

The three-dimensional structure, or conformation, of a molecule dictates its physical properties and biological activity. This is particularly true for chiral molecules containing fluorine, as fluorine's unique electronic and steric properties can profoundly influence conformational preferences. nih.govacs.org Computational conformational analysis is a vital tool for exploring the possible spatial arrangements of a molecule and determining their relative stabilities. nih.govacs.org

For a molecule like this compound, which contains a chiral center and flexible single bonds, numerous conformations are possible. The analysis typically involves:

Conformational Search: Systematically or stochastically rotating the rotatable bonds (e.g., the C-C and C-N bonds) to generate a wide range of possible conformers.

Geometry Optimization: Using quantum mechanical methods like DFT, each generated conformer is optimized to find its nearest local energy minimum.

Energy Calculation: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature according to the Boltzmann distribution.

Fluorine atoms introduce specific stereoelectronic effects, such as the gauche effect, which can stabilize conformations that might otherwise be considered unfavorable. rsc.org These effects arise from hyperconjugative interactions (e.g., orbital overlaps) and electrostatic interactions (e.g., dipole-dipole). nih.govrsc.org While specific studies on this compound are not available, analyses of other fluorinated alkanes and amino acids demonstrate that the interplay of these forces dictates the preferred molecular shape. acs.orgrsc.org Understanding the dominant conformations is essential for predicting how the molecule will interact with other molecules, such as enzymes or chiral catalysts. nih.govacs.org

Applications in Medicinal Chemistry and Drug Design As an Intermediate/scaffold

Role as a Chiral Intermediate in the Synthesis of Pharmaceutical Agents

Chiral amines are fundamental components in a vast number of active pharmaceutical ingredients (APIs), with over 40% of commercial drugs containing this motif. nih.gov The specific stereochemistry of these amines is often crucial for biological activity, as different enantiomers of a drug can have vastly different potencies and effects. researchgate.net 3,3,3-Trifluoro-2-phenylpropan-1-amine serves as a high-value chiral intermediate, providing a pre-defined stereocenter and a reactive primary amine handle for constructing more complex molecules. beilstein-journals.org

Precursor for Nitrogen-Containing Bioactive Heterocycles

Nitrogen-containing heterocycles are among the most prevalent structural scaffolds in pharmaceuticals, valued for their rigid frameworks that can effectively interact with biological targets like enzymes and receptors. acs.org The primary amine of this compound is a versatile nucleophile, making it an ideal starting point for the synthesis of various nitrogen-containing rings. wikipedia.org Through intramolecular cyclization reactions, this chiral building block can be used to construct enantioenriched trifluoromethyl-substituted heterocycles such as pyrrolidines and piperidines. acs.org These fluorinated heterocyclic structures are sought after in drug design for their potential to confer enhanced biological activity and improved pharmacokinetic properties. rti.org

Building Block for Amine-Containing Pharmacological Scaffolds (e.g., Selective Serotonin (B10506) Reuptake Inhibitors, Calcimimetic Agents)

The phenylpropan-1-amine skeleton is a core structure in many successful drugs. The incorporation of a trifluoromethyl group into this scaffold, as seen in this compound, makes it a particularly attractive intermediate for modern drug development programs.

Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs are a major class of antidepressants that function by blocking the serotonin transporter (SERT). google.com A prominent example is Fluoxetine, which features a trifluoromethyl group on a phenoxy ring connected to a phenylpropylamine core. nih.gov While synthetic routes to Fluoxetine vary, the fundamental phenylpropylamine structure highlights the relevance of intermediates like this compound for creating analogues and new chemical entities in this therapeutic area. nih.govmdpi.com

Calcimimetic Agents: Calcimimetics are a class of drugs that modulate the calcium-sensing receptor, used to treat hyperparathyroidism. nih.gov The calcimimetic drug Cinacalcet, for instance, is synthesized from a related key intermediate, 3-(3-trifluoromethylphenyl)propanal. researchgate.netnih.gov This aldehyde undergoes reductive amination with a chiral amine to form the final API. acs.org This synthesis underscores the industrial importance of trifluoromethyl-containing phenylpropane derivatives as foundational building blocks for this important class of therapeutic agents. The use of this compound provides a direct route to incorporate both the trifluoromethylphenyl moiety and a chiral amine center, making it a highly efficient precursor for analogues of Cinacalcet.

Strategic Incorporation of the Trifluoromethyl Amine Moiety

The trifluoromethyl (CF3) group is frequently incorporated into drug candidates to strategically enhance their physicochemical and pharmacological profiles. Its unique electronic properties and steric profile offer distinct advantages over non-fluorinated analogues.

Modulation of Lipophilicity and Metabolic Stability in Drug Design

One of the primary reasons for incorporating a trifluoromethyl group is to modulate a molecule's properties to be more "drug-like." The CF3 group significantly impacts two key parameters: lipophilicity and metabolic stability.

| Property | Effect of Trifluoromethyl (CF3) Group | Rationale |

| Lipophilicity | Increases | The CF3 group is highly lipophilic, which can enhance a drug's ability to permeate biological membranes, such as the blood-brain barrier. This is a crucial factor for drugs targeting the central nervous system. |

| Metabolic Stability | Increases | The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond, or a methyl group with a CF3 group, can block sites of oxidative metabolism by cytochrome P450 enzymes. This resistance to breakdown increases the drug's half-life in the body. |

This strategic fluorination is a well-established method in medicinal chemistry to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Exploration of Bioisosteric Replacements

Bioisosteres are chemical groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects. The trifluoromethyl group is considered a valuable bioisostere for several common functional groups, allowing chemists to fine-tune a molecule's properties while retaining its desired biological activity.

| Group | Bioisosteric Replacement | Rationale for Replacement |

| Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | While sterically similar, the CF3 group is strongly electron-withdrawing, which can alter receptor binding interactions and improve metabolic stability. |

| Ethyl / Isopropyl Group | Trifluoromethyl Group (-CF3) | The CF3 group can mimic the steric bulk of these larger alkyl groups, potentially filling hydrophobic pockets in a target protein more effectively. |

| Nitro Group (-NO2) | Trifluoromethyl Group (-CF3) | The aliphatic nitro group is often considered undesirable in drug candidates. The CF3 group can serve as a more "drug-like" replacement, maintaining similar electronic properties while improving metabolic stability. |

This ability to act as a bioisostere makes the trifluoromethyl group a powerful tool for optimizing lead compounds during the drug discovery process.

Synthesis of Compound Libraries and Analogues based on the this compound Structure

In modern drug discovery, the rapid synthesis and screening of large numbers of related compounds, known as a compound library, is a key strategy for identifying new drug leads. scispace.com this compound is an excellent scaffold for combinatorial library synthesis due to its versatile primary amine group.

A scaffold is a core molecular structure upon which a variety of chemical substituents are attached. Using parallel synthesis techniques, the primary amine of the this compound scaffold can be reacted with hundreds or thousands of different building blocks (such as carboxylic acids, aldehydes, or alkyl halides) in a systematic way. This process generates a large library where each member compound retains the core trifluoro-phenyl-amine structure but differs in the chemical group attached to the nitrogen atom.

These libraries, which can contain thousands to hundreds of thousands of distinct but structurally related compounds, are then tested in high-throughput screening assays against a specific biological target (e.g., an enzyme or receptor). scispace.com This approach significantly accelerates the discovery of "hit" compounds with promising activity, which can then be further optimized to become lead candidates for new medicines.

Advanced Spectroscopic and Stereochemical Characterization Methodologies

X-ray Crystallography for Absolute Configuration Determination and Diastereomer Confirmation

X-ray crystallography stands as the definitive method for the determination of the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern is then used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its constituent atoms.

The absolute configuration of a related chiral allylic amine has been successfully determined through X-ray single-crystal diffraction analysis of its Boc-derivative, setting a precedent for this approach. acs.orgnih.gov Once a suitable crystal is obtained, the analysis of the diffraction data, particularly the anomalous dispersion effects, allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter. The Flack parameter is a crucial value derived from the crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry. A value close to zero confirms the assigned configuration, while a value near one suggests that the inverted structure is correct.

Furthermore, if 3,3,3-Trifluoro-2-phenylpropan-1-amine were to be used in the synthesis of diastereomeric compounds, X-ray crystallography would be an invaluable tool for confirming the relative and absolute configurations of the newly formed stereocenters.

Table 1: Representative Crystallographic Data Collection and Refinement Parameters

| Parameter | Expected Value/Range |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | Chiral space group (e.g., P2₁) |

| Unit cell dimensions | a, b, c (Å); α, β, γ (°) specific to the crystal |

| Wavelength (Mo Kα) | 0.71073 Å |

| Temperature | 100 K or 293 K |

| Flack parameter | ~0.0(1) for the correct enantiomer |

| R-factor (R1) | < 0.05 for a well-refined structure |

| Goodness-of-fit (S) | ~1.0 |

This table presents typical parameters and expected values for a single-crystal X-ray diffraction experiment on a chiral organic molecule and is for illustrative purposes.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. For this compound, mass spectrometry serves as a primary tool for confirming its identity and assessing its purity.

In a typical electron ionization (EI) mass spectrum of an amine, the molecular ion peak (M⁺) is often observed, although it may be weak. A key characteristic of compounds containing an odd number of nitrogen atoms, such as primary amines, is that their molecular ion will have an odd nominal mass, in accordance with the nitrogen rule. The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a resonance-stabilized iminium cation.

For this compound (molar mass ≈ 189.18 g/mol ), the α-cleavage would involve the loss of the phenyl group to produce a fragment, or the loss of the trifluoromethyl-methyl group. The benzylic cleavage, leading to the formation of a tropylium (B1234903) ion (m/z 91), is also a common fragmentation pathway for compounds containing a phenyl group.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental formula of the compound with high accuracy, thus confirming its identity. Furthermore, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in assessing the purity of a sample. thermofisher.comrestek.comgcms.czdphen1.com By separating the components of a mixture before they enter the mass spectrometer, GC-MS can detect and help identify any impurities present.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Ion Structure/Fragment | Fragmentation Pathway |

| 189 | [C₉H₁₀F₃N]⁺ | Molecular Ion (M⁺) |

| 170 | [M - F]⁺ | Loss of a fluorine atom |

| 112 | [C₆H₅CHNH₂]⁺ | α-cleavage with loss of •CH₂CF₃ |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of benzyl (B1604629) fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table is illustrative and shows plausible fragmentation pathways based on the general principles of mass spectrometry for amines and phenyl-containing compounds.

Infrared (IR) Spectroscopy for Functional Group and Structural Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds within the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features.

The primary amine (-NH₂) group is typically characterized by two medium-intensity absorption bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. A broad absorption band due to N-H bending (scissoring) is also expected around 1650-1580 cm⁻¹.

The presence of the phenyl group will give rise to several characteristic absorptions. These include C-H stretching vibrations of the aromatic ring, which typically appear just above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which are observed in the 1600-1450 cm⁻¹ region.

The trifluoromethyl (-CF₃) group is characterized by strong absorption bands due to C-F stretching vibrations. These typically occur in the region of 1350-1100 cm⁻¹. The presence of multiple strong bands in this region would be a clear indicator of the trifluoromethyl group.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Phenyl Ring (sp² C-H) |

| 2960 - 2850 | C-H stretching | Alkyl (sp³ C-H) |

| 1650 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C stretching | Phenyl Ring |

| 1350 - 1100 | C-F stretching (strong, multiple bands) | Trifluoromethyl (-CF₃) |

| 900 - 675 | C-H out-of-plane bending | Phenyl Ring |

This table is based on established correlation tables for infrared spectroscopy and represents the expected absorption frequencies for the functional groups present in the molecule.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enhanced Enantioselectivity in Trifluoromethyl Amine Synthesis

The synthesis of enantioenriched α-trifluoromethyl amines is a compelling objective, as stereochemistry profoundly influences molecular properties and biological activity. nih.gov While diastereoselective methods have been prevalent, the development of catalytic enantioselective strategies is a key area of future research. nih.govacs.org

Current research has highlighted several promising catalytic approaches for the synthesis of α-trifluoromethyl amines, which can be adapted and optimized for 3,3,3-trifluoro-2-phenylpropan-1-amine. These include:

Ketimine Reduction: The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and effective strategy. nih.gov Future work will likely focus on the design of new chiral catalysts that can achieve higher enantioselectivity for the specific imine precursor to this compound.

Nucleophilic Addition to Imines: The addition of aryl nucleophiles, such as phenyl groups, to CF3-imines is an attractive route. nih.gov Research is ongoing to develop more efficient and selective catalysts, such as those based on palladium and rhodium, for this transformation. nih.govduke.edu

Biocatalysis: Engineered enzymes, such as variants of cytochrome c, are emerging as powerful tools for the enantioselective synthesis of α-trifluoromethyl amines. nih.govacs.org These biocatalytic systems offer the potential for high yields and exceptional enantioselectivity under mild and sustainable conditions. nih.govacs.org Future efforts will likely involve protein engineering to create enzymes specifically tailored for the synthesis of this compound with near-perfect stereocontrol. nih.govacs.org

| Catalytic Strategy | Catalyst Type | Potential Advantages for this compound Synthesis |

| Ketimine Reduction | Chiral metal complexes (e.g., Rh, Ir) | Direct access to the chiral amine, well-established methodology. nih.gov |

| Aryl Nucleophile Addition | Palladium or Rhodium complexes with chiral ligands | Forms the key C-C bond with stereocontrol. nih.gov |

| Biocatalytic N-H Insertion | Engineered Cytochrome c variants | High enantioselectivity (>99% ee), sustainable process. nih.govacs.org |

Exploration of Unprecedented Chemical Transformations Involving the this compound Scaffold

The unique electronic properties conferred by the trifluoromethyl group make the this compound scaffold a fertile ground for discovering novel chemical reactions. Future research will likely focus on leveraging the inherent reactivity of this molecule to access unprecedented chemical diversity.

One promising area is the use of this amine as a building block in multicomponent reactions (MCRs). MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step. The development of new MCRs that incorporate this compound could lead to the efficient synthesis of novel libraries of fluorinated compounds with potential biological activity. nih.gov

Furthermore, the development of novel transformations at the benzylic position or the amine functionality will be a key focus. For instance, selective C-H functionalization reactions catalyzed by transition metals could enable the introduction of new functional groups onto the phenyl ring, providing access to a wide range of derivatives.

Advanced Computational Modeling for Predicting Reactivity and Optimizing Synthetic Routes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.orgunimelb.edu.aunih.gov In the context of this compound, advanced computational modeling will play a crucial role in several areas:

Mechanism Elucidation: DFT calculations can provide detailed insights into the mechanisms of catalytic reactions used to synthesize the target amine. rsc.org This understanding is critical for the rational design of more efficient and selective catalysts.

Predicting Reactivity: Computational models can predict the reactivity of different sites within the this compound molecule, guiding the development of new chemical transformations. mit.edu For example, models can predict the most likely sites for electrophilic or nucleophilic attack.

Catalyst Design: In silico screening of potential catalysts can accelerate the discovery of new and improved catalytic systems for the synthesis of this fluorinated amine. schrodinger.com This approach can significantly reduce the experimental effort required to identify optimal catalysts.

Recent advances in computational modeling, such as the development of more accurate DFT functionals and the ability to model complex reaction environments, will further enhance the predictive power of these methods. unimelb.edu.auacs.org

Integration with High-Throughput Synthesis and Screening for Chemical Biology Applications

The integration of automated synthesis with high-throughput screening is revolutionizing drug discovery and chemical biology. nih.govresearchgate.net This paradigm is particularly relevant for exploring the biological potential of derivatives of this compound.

Automated synthesis platforms can be employed to rapidly generate large libraries of analogues by systematically varying the substituents on the phenyl ring or modifying the amine functionality. nih.gov These libraries can then be screened against a wide range of biological targets to identify compounds with interesting activities. This approach significantly accelerates the hit-to-lead optimization process in drug discovery. researchgate.net

The development of novel analytical techniques for the rapid characterization and purification of these compound libraries will be crucial for the success of this high-throughput approach.

Development of Sustainable and Green Chemistry Methodologies for Fluorinated Amine Production

The principles of green chemistry are increasingly guiding the development of new synthetic methods. unibo.itrsc.orgrasayanjournal.co.in For the production of this compound and other fluorinated amines, future research will focus on developing more sustainable and environmentally benign processes.

Key areas of focus include:

Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives is a primary goal. rasayanjournal.co.inresearchgate.net This includes exploring the use of water or bio-based solvents.

Catalysis: The use of catalytic methods, as discussed in section 6.1, is inherently greener than stoichiometric approaches as it reduces waste generation. walisongo.ac.id

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. urv.catchemistryviews.org The development of flow processes for the synthesis of this compound will be a significant step towards more sustainable production. chemistryviews.org

Alternative Fluorinating Agents: Research into safer and more sustainable fluorinating agents to replace hazardous reagents like hydrogen fluoride (B91410) is an active area of investigation. ox.ac.uk Recent breakthroughs in using calcium fluoride (CaF2) directly could revolutionize the synthesis of fluorochemicals. ox.ac.uk

By embracing these green chemistry principles, the future production of this compound can be made more economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3,3,3-Trifluoro-2-phenylpropan-1-amine, and how are intermediates purified?

- Methodology : Synthesis typically involves multi-step reactions, starting with the condensation of benzaldehyde derivatives with trifluoroacetaldehyde, followed by reductive amination. Key steps include:

- Reaction Optimization : Use of catalysts (e.g., Pd/C for hydrogenation) and temperature control to minimize side products.

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) isolates the amine product from unreacted precursors and by-products .

- Characterization : Confirm structure via -NMR (e.g., trifluoromethyl group at δ ~3.5 ppm) and mass spectrometry (MW 207.17 g/mol) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : - and -NMR to confirm phenyl ring protons (δ 7.2–7.5 ppm) and trifluoromethyl carbon (δ ~125 ppm, ).

- FT-IR : Detect N-H stretches (~3300 cm) and C-F vibrations (~1100–1200 cm).

- LC-MS : Validate molecular ion peak (m/z 208.1 for [M+H]) and isotopic patterns .

Q. What are the primary chemical reactions involving this compound?

- Reactivity :

- Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides.

- Schiff Base Formation : Condensation with ketones/aldehydes under mild acidic conditions.

- Oxidation : Limited due to trifluoromethyl stability; possible via strong oxidants (e.g., KMnO) to yield ketones .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

- Methodology :

- Assay Standardization : Compare IC values under consistent conditions (pH, temperature) using validated cell lines (e.g., HEK-293 for receptor studies).

- Enantiomeric Analysis : Use chiral HPLC (e.g., Chiralpak® columns) to isolate enantiomers, as biological activity may vary significantly between (R)- and (S)-forms .

- Target Validation : Employ CRISPR knockouts or competitive binding assays to confirm specificity for receptors (e.g., GPCRs) .

Q. What strategies enhance the enantiomeric purity of this compound for pharmacological studies?

- Methodology :

- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., transaminases) to favor desired enantiomers.

- Chiral Resolution : Dynamic kinetic resolution with lipases or enantioselective crystallization .

- Quality Control : Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets?

- Mechanistic Insights :

- Lipophilicity Enhancement : The CF group increases logP (measured ~2.5), improving membrane permeability.

- Electronic Effects : Electron-withdrawing nature stabilizes charge-transfer interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450).

- Binding Studies : Surface plasmon resonance (SPR) shows 10-fold higher affinity for serotonin receptors compared to non-fluorinated analogs .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.